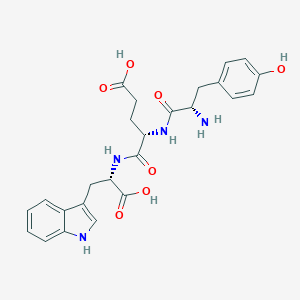

酪氨酰-谷氨酰-色氨酸

描述

Tyrosyl-glutamyl-tryptophan is a tripeptide composed of the amino acids tyrosine, glutamic acid, and tryptophan . Tryptophan is the only amino acid with a side chain possessing two hydrocarbon (hydrogen–carbon) rings fused together to make a larger flat structure called an indole . This unique structure enables tryptophan to participate in unique biochemical interactions .

Synthesis Analysis

The synthesis of tyrosyl-glutamyl-tryptophan involves the esterification of tRNA with its cognate amino acid matching the anticodon triplet of the tRNA . Tryptophan synthase A cleaves indole glycerol-3-phosphate into indole and glyceraldehyde-3-phosphate, while tryptophan synthase B is responsible for the PLP-dependent condensation of the latter two compounds into tryptophan .Molecular Structure Analysis

The molecular structure of tyrosyl-glutamyl-tryptophan can be analyzed using various types of UV–Vis spectroscopy, such as normal, difference, and second-derivative UV absorption spectroscopy, fluorescence spectroscopy, linear and circular dichroism spectroscopy, and Raman spectroscopy . These techniques can provide insights into the side-chain of tyrosine residues in different molecular environments .Chemical Reactions Analysis

Chemical reactions involving tyrosyl-glutamyl-tryptophan can be analyzed using selective, rapid, and efficient chemical modification methods . For instance, the side chain of tryptophan can be modified in proteins, enabling systematic, proteome-wide identification of tryptophan residues . Additionally, the light exposure of selected peptides and monoclonal antibodies leads to the conversion of Trp to glycine (Gly) or glycine hydroperoxide (GlyOOH) .Physical And Chemical Properties Analysis

Tryptophan, one of the components of tyrosyl-glutamyl-tryptophan, is an aromatic amino acid with unique physico-chemical properties . It is often encountered in membrane proteins, especially at the level of the water/bilayer interface . It plays a role in membrane protein stabilization, anchoring, and orientation in lipid bilayers .科学研究应用

微生物中的代谢工程:

- 池田和 Katsumada (1992) 的研究表明,成功地对原本产生色氨酸的突变型谷氨酸棒状杆菌进行了基因工程改造,使其大量产生酪氨酸或苯丙氨酸。这是通过将参与这些氨基酸共同生物合成途径的基因克隆并组装到谷氨酸棒状杆菌的多拷贝载体上,将碳流重定向到产生大量的酪氨酸或苯丙氨酸来实现的 (池田和 Katsumada,1992).

在植物防御和植物激素合成中的作用:

- Celenza (2001) 讨论了酪氨酸和色氨酸作为植物防御化合物(如杜林和吲哚葡萄糖异硫氰酸酯)前体的重要性。色氨酸也是必需的植物激素吲哚-3-乙酸的前体。该研究重点介绍了这些化合物生物合成中酶的鉴定,增强了我们对植物代谢和防御机制的理解 (Celenza,2001).

蛋白质中色氨酸的光物理学:

- 陈和 Barkley (1998) 对色氨酸的复杂光物理学,特别是氨基酸官能团对其在蛋白质中的荧光的影响提供了见解。这项研究对理解蛋白质结构和动力学具有重要意义,因为色氨酸荧光通常用作蛋白质研究中的探针 (陈和 Barkley,1998).

源自酪氨酸和色氨酸的辅酶:

- Stites、Mitchell 和 Rucker (2000) 探讨了源自酪氨酸和色氨酸的 O-醌辅酶在各种生物反应中的作用。这些辅酶由翻译后修饰形成,参与氧化脱氨和自由基氧化还原反应,突出了这些氨基酸在酶促过程中的重要性 (Stites、Mitchell 和 Rucker,2000).

芳香族氨基酸的生物合成和代谢工程:

- 池田(2006 年)回顾了用于生产色氨酸、苯丙氨酸和酪氨酸等芳香族氨基酸的代谢工程的进展。这包括修改谷氨酸棒状杆菌和大肠杆菌等生物体中的生物合成途径,以提高生产效率,这对于工业发酵过程至关重要 (池田,2006).

植物氨基酸生物合成中的莽草酸途径:

- Maeda 和 Dudareva (2012) 关注植物中的莽草酸途径,该途径导致色氨酸、苯丙氨酸和酪氨酸等芳香族氨基酸的生物合成。这些氨基酸对于蛋白质合成至关重要,并作为植物中许多天然产物的前体 (Maeda 和 Dudareva,2012).

氨基酸的电化学测定:

- 唐、刘、侯和尤(2010 年)开发了一种使用碳纳米纤维修饰电极定量测定 L-色氨酸、L-酪氨酸和 L-半胱氨酸等氨基酸的新方法。这一进展对于临床和医药应用至关重要,它提供了一种更有效的方法来测量这些氨基酸 (唐、刘、侯和尤,2010).

γ-D-谷氨酰-L-色氨酸的酶促生产:

- 铃木、加藤和熊谷(2004 年)开发了一种有效的酶促方法来合成 γ-D-谷氨酰-L-色氨酸(SCV-07),这是一种用于治疗结核病的前景药物。这种方法利用细菌 γ-谷氨酰转肽酶,为化学合成提供了一种更简单的替代方法,并对药物生产具有重要意义 (铃木、加藤和熊谷,2004).

安全和危害

未来方向

The future directions of research on tyrosyl-glutamyl-tryptophan could involve exploring the roles of eukaryotic tryptophanyl-tRNA synthetase (WRS) in pathological states and its clinical potential as a pharmacological target . Another direction could be the development of small molecule anti-infectives targeting aminoacyl-tRNA synthetases due to their important role in the translation of the genetic code .

属性

IUPAC Name |

(4S)-4-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4O7/c26-18(11-14-5-7-16(30)8-6-14)23(33)28-20(9-10-22(31)32)24(34)29-21(25(35)36)12-15-13-27-19-4-2-1-3-17(15)19/h1-8,13,18,20-21,27,30H,9-12,26H2,(H,28,33)(H,29,34)(H,31,32)(H,35,36)/t18-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSMTVLSRTQDWHJ-JBACZVJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tyrosyl-glutamyl-tryptophan | |

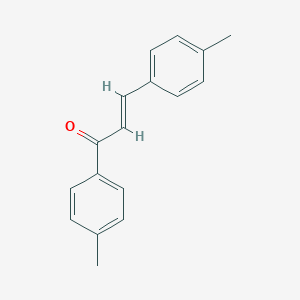

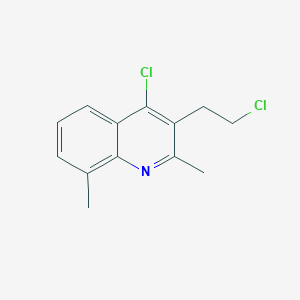

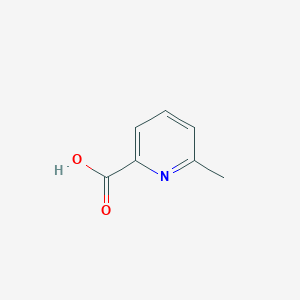

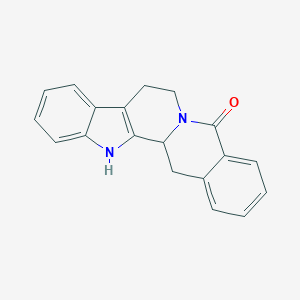

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B184597.png)

![3-Phenyl-2-oxa-3-azabicyclo[2.2.2]oct-5-ene](/img/structure/B184600.png)